Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the
Foreword: The Strategic Importance of the Triazole Scaffold
The 1,2,3-triazole heterocycle has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry and drug development.[1][2] This transformation was catalyzed by the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers a highly efficient, regioselective, and biocompatible route to these stable aromatic systems.[1] The resulting 1,4-disubstituted triazole core acts as a bioisostere for amide bonds, participates in favorable dipole-dipole interactions and hydrogen bonding, and provides a rigid scaffold for orienting pharmacophoric groups.[3][4] The title compound, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, incorporates three key functionalities: the stable triazole ring, a synthetically versatile carboxylic acid handle, and an electronically distinct nitrophenyl group, making it a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of anticancer, antimicrobial, and antitrypanosomal research.[4][5][6] This guide provides a detailed, mechanistically-grounded protocol for its synthesis, aimed at researchers and drug development professionals.
Retrosynthetic Strategy
The most logical and efficient approach to the target molecule involves a convergent synthesis strategy centered on the formation of the triazole ring. The primary disconnection is across the triazole core, leveraging the power of the Huisgen 1,3-dipolar cycloaddition.[7][8] This retrosynthetic analysis breaks the target molecule down into two key precursors: an aryl azide and a terminal alkyne.
Caption: Retrosynthetic analysis of the target compound.
This strategy is advantageous as it builds the core heterocyclic scaffold from readily available starting materials in a highly controlled manner. The carboxylic acid is protected as an ethyl ester during the cycloaddition to prevent potential side reactions and is deprotected in the final step.
Synthesis of Precursors
Preparation of 3-Nitrophenyl Azide
The synthesis of 3-nitrophenyl azide is a well-established, two-step, one-pot procedure starting from 3-nitroaniline. The core of this synthesis is the diazotization of the primary amine followed by substitution with an azide nucleophile.
Mechanism & Rationale: The reaction begins with the formation of nitrous acid (in situ from sodium nitrite and a strong acid like HCl). The electrophilic nitrosonium ion (NO⁺) is then attacked by the primary amine of 3-nitroaniline. Subsequent dehydration yields a diazonium salt. This intermediate is highly reactive and is typically kept at low temperatures (0-5 °C) to prevent decomposition. The introduction of sodium azide leads to a nucleophilic substitution reaction, displacing the dinitrogen gas (N₂) and forming the desired aryl azide.[9][10]
Experimental Protocol: Synthesis of 3-Nitrophenyl Azide
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-nitroaniline (10 mmol) in a solution of hydrochloric acid (6 M, 10 mL) cooled in an ice-salt bath to 0 °C.[9]
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (15 mmol in 25 mL of water) dropwise over 30 minutes.[9] The formation of the diazonium salt may be observed. Stir the reaction mixture for an additional 30 minutes at this temperature.
-
Azidation: Prepare a solution of sodium azide (40 mmol in 50 mL of water). Add this solution dropwise to the cold diazonium salt suspension. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Azides can be explosive, especially in the presence of heavy metals or upon heating.
-
Reaction Completion & Workup: After the addition is complete, allow the reaction to stir for 2 hours, letting it slowly warm to room temperature.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting 3-nitrophenyl azide is typically obtained as a yellow oil and is often pure enough to be used in the next step without further purification.[9]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Nitroaniline | 138.12 | 10 | 1.38 g |
| Sodium Nitrite | 69.00 | 15 | 1.04 g |
| Sodium Azide | 65.01 | 40 | 2.60 g |
| Hydrochloric Acid (6M) | 36.46 | - | 10 mL |
Alkyne Precursor: Ethyl Propiolate
Ethyl propiolate is the chosen C3 synthon for this synthesis. It is commercially available and serves as a stable, easy-to-handle precursor for the triazole-4-carboxylic acid moiety. The ethyl ester group is robust enough to withstand the cycloaddition conditions and can be readily hydrolyzed in the final step.
Core Synthesis: The Click Reaction
The key bond-forming event is the [3+2] cycloaddition between 3-nitrophenyl azide and ethyl propiolate. While the thermal Huisgen cycloaddition is possible, it lacks regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted triazoles.[8] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a vastly superior alternative, yielding the desired 1,4-regioisomer almost exclusively.[1][5][11]
Caption: Overall synthetic workflow for the target molecule.
Mechanism & Rationale: The Cu(I) catalyst is central to the reaction's success. It first coordinates with the terminal alkyne (ethyl propiolate) to form a copper(I) acetylide intermediate. This activation lowers the energy barrier for the reaction. The azide then coordinates to the copper center, and a concerted cycloaddition proceeds through a six-membered metallacycle intermediate, which then collapses to form the stable 1,4-disubstituted triazole ring, regenerating the Cu(I) catalyst. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable and readily available Cu(II) salt (e.g., CuSO₄·5H₂O).
Experimental Protocol: Synthesis of Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
-
Setup: In a round-bottom flask, dissolve 3-nitrophenyl azide (10 mmol) and ethyl propiolate (11 mmol) in a 1:1 mixture of tert-butanol and water (50 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 mmol in 2 mL of water). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 mmol in 2 mL of water).
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the copper-acetylide complex.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting azide spot has disappeared.
-
Workup & Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester intermediate.
Final Step: Saponification
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is achieved through a standard base-catalyzed saponification reaction.
Experimental Protocol:
-
Setup: Dissolve the purified ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (8 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 40 mL).
-
Hydrolysis: Add sodium hydroxide (16 mmol, 2 equivalents) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Acidification & Isolation: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2-3 by adding cold 1M HCl. A precipitate of the carboxylic acid product should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, is typically obtained as a stable solid.[12][13]
Characterization Data
The structural confirmation of the final product and key intermediates is crucial. The following data are representative of what should be expected.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Appearance |
| 3-Nitrophenyl azide | C₆H₄N₄O₂ | 164.12 | Yellow oil[9] |
| Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | C₁₁H₁₀N₄O₄ | 262.22 | Off-white to pale yellow solid |
| 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | C₉H₆N₄O₄ | 234.17 | White to off-white solid[12][13] |
Expected Spectroscopic Data for the Final Product:
-
¹H NMR (DMSO-d₆): Expect signals for the triazole proton (singlet, ~9.0 ppm), aromatic protons on the nitrophenyl ring (multiplets, ~7.8-8.8 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).
-
¹³C NMR (DMSO-d₆): Expect signals for the carbons of the triazole ring, the nitrophenyl ring (including the C-NO₂), and the carboxylic acid carbonyl (~160-165 ppm).
-
IR (KBr, cm⁻¹): Expect characteristic peaks for O-H stretch (broad, ~2500-3300), C=O stretch (~1700), N=N stretch (triazole), and N-O stretches for the nitro group (~1530 and ~1350).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₆N₄O₄: 234.04. Found: [M-H]⁻ 233.03 or [M+H]⁺ 235.05.[13]
Conclusion
The synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a robust and reliable process rooted in fundamental organic reactions. The strategy, which leverages a highly efficient and regioselective CuAAC reaction, allows for the convergent assembly of this valuable building block from simple, commercially available precursors. The protocols described herein are scalable and provide a solid foundation for researchers in medicinal chemistry to access this and related scaffolds for the development of next-generation therapeutics. The synthetic versatility of both the carboxylic acid and the nitro group offers numerous avenues for further derivatization and library synthesis, underscoring the compound's potential in drug discovery programs.
References
- Choudhary, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega.
-
Wikipedia. (2024). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- MDPI. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Organic & Biomolecular Chemistry.
- MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.
-
American Elements. (n.d.). 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
-
PubChem. (n.d.). 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-nitrophenyl)-1h-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl azide. Retrieved from [Link]
-
LookChem. (n.d.). 3-nitrobenzoyl azide. Retrieved from [Link]
- MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank.
- National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central.
- ResearchGate. (2015). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine.
- African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research.
- PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity.
- National Center for Biotechnology Information. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PubMed Central.
- MDPI. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole.
- INIS-IAEA. (2017).
- PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
- Cardiff University ORCA. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. americanelements.com [americanelements.com]
- 13. PubChemLite - 1-(3-nitrophenyl)-1h-1,2,3-triazole-4-carboxylic acid (C9H6N4O4) [pubchemlite.lcsb.uni.lu]
